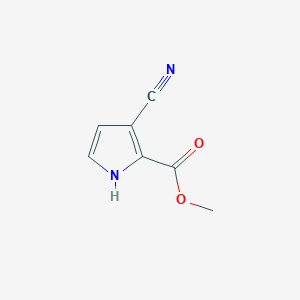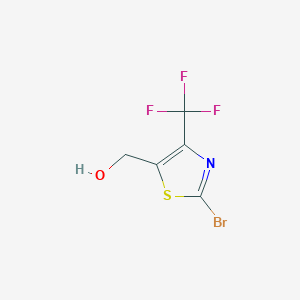![molecular formula C7H4ClNS B7980180 2-Chlorothieno[3,2-c]pyridine CAS No. 28783-23-5](/img/structure/B7980180.png)
2-Chlorothieno[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorothieno[3,2-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is a derivative of thienopyridine, characterized by the presence of a chlorine atom at the second position of the thienopyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothieno[3,2-c]pyridine typically involves the chlorination of thienopyridine derivatives. One common method includes the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines, followed by Suzuki coupling with boronic acids . The reaction conditions often involve the use of potassium carbonate as a base and solvents such as 1,4-dioxane and acetone at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve gas-phase chlorination of pyridine derivatives in the presence of chlorine gas and a catalyst. The reaction is typically carried out at high temperatures (150-170°C) under ultraviolet light to facilitate the chlorination process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chlorothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted thienopyridine derivatives.
Coupling Reactions: Suzuki coupling with boronic acids to form arylthienopyridine derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: 1,4-dioxane, acetone, and tetrahydrofuran.
Major Products:
- Substituted thienopyridine derivatives.
- Arylthienopyridine derivatives.
Aplicaciones Científicas De Investigación
2-Chlorothieno[3,2-c]pyridine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chlorothieno[3,2-c]pyridine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the chlorine atom enhances its reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
- 4-Chlorothieno[3,2-c]pyridine
- 2-Bromo-4-chlorothieno[3,2-c]pyridine
- Thieno[3,2-c]pyridine derivatives
Uniqueness: 2-Chlorothieno[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both sulfur and nitrogen atoms in the ring system, along with the chlorine substituent, makes it a versatile compound for various synthetic and research applications .
Propiedades
IUPAC Name |
2-chlorothieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYODSVWOYQSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344601 |
Source


|
| Record name | 2-Chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28783-23-5 |
Source


|
| Record name | 2-Chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I)](/img/structure/B7980122.png)


![[(1R)-1-carboxy-1-phenylethyl]azanium;chloride](/img/structure/B7980160.png)

![4,7-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B7980174.png)





